N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Overview
Description
N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide: is a chemical compound with the molecular formula C15H19BrN2O2 and a molecular weight of 339.23 g/mol This compound is characterized by the presence of an azepane ring, a phenyl group, and a bromoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene or a substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Bromoacetamide Moiety: The final step involves the reaction of the intermediate compound with bromoacetyl chloride in the presence of a base such as triethylamine to form the bromoacetamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced amines or alcohols.
Scientific Research Applications
N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- N-[3-(1-Piperidinylcarbonyl)phenyl]-2-bromoacetamide
- N-[3-(1-Morpholinylcarbonyl)phenyl]-2-bromoacetamide
- N-[3-(1-Pyrrolidinylcarbonyl)phenyl]-2-bromoacetamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (azepane, piperidine, morpholine, pyrrolidine).
- Reactivity: The presence of different heterocyclic rings can influence the reactivity and stability of the compounds.
- Applications: While all these compounds have similar applications in research, their specific properties and interactions may vary, making each unique in its own right .
Properties
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-7-5-6-12(10-13)15(20)18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHRKMVPKHVSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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